![molecular formula C12H9F3N2O3 B2426444 3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid CAS No. 866018-88-4](/img/structure/B2426444.png)
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Organic Light-Emitting Diodes (OLEDs)
Compounds containing the 3-(trifluoromethyl)phenyl group have been used in the synthesis of blue organic light-emitting diodes (OLEDs) . These compounds possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
Fluorescence and Phosphorescence in Organic Materials
The introduction of a bulky 3-(trifluoromethyl)phenyl unit into the anthracene core can efficiently prevent intermolecular aggregations and reduce self-quenching behaviors . This property is beneficial in the field of fluorescence and phosphorescence in organic materials.
FDA-Approved Drugs
Trifluoromethyl (TFM, -CF3)-group-containing compounds have been approved by the FDA for various diseases and disorders . The trifluoromethyl group is one of the pharmacophores in 19 FDA-approved drugs in the past 20 years .
C–F Bond Activation
The CF3 group in these compounds has been successfully utilized in C–F bond activation, including anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Suzuki-Miyaura Cross-Coupling Reactions
3-(Trifluoromethyl)phenylboronic acid, a related compound, has been used as a reactant in Suzuki-Miyaura cross-coupling reactions .
Synthesis of Biologically Active Molecules
This compound has also been used in the synthesis of biologically active molecules, including those involved in rhodium-catalyzed addition reactions and microwave-assisted Petasis reactions .
Antidepressant Effects
Compounds containing the 3-(trifluoromethyl)phenyl group have shown antidepressant effects in learned helplessness (LH) and social defeat stress (SDS) mice models of depression .
Mechanism of Action
Target of Action
A structurally similar compound, 1-phenethyl-3-[3-(trifluoromethyl)phenyl]thiourea, has been shown to interact with the gibberellin insensitive dwarf1 (gid1) receptor . GID1 plays a crucial role in plant growth regulation, particularly in processes such as hypocotyl elongation and seed germination .
Mode of Action
The structurally similar compound mentioned above was found to form hydrogen bonding interactions with residues phe238 and ser191 of the gid1 receptor . This interaction resulted in stronger binding with GID1 than the parent compound .
Biochemical Pathways
The interaction with the gid1 receptor suggests that it may influence the gibberellin signaling pathway . Gibberellins are plant hormones that regulate various developmental processes, including hypocotyl elongation, seed germination, and flowering regulation .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may have good absorption and distribution characteristics. The compound’s pKa value of 4.56±0.10 could also influence its absorption and distribution.
Result of Action
The structurally similar compound was found to exhibit significantly higher promoting activity with respect to arabidopsis thaliana hypocotyl elongation and rice germination than gibberellin a3 (ga3) .
properties
IUPAC Name |
3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)8-3-1-2-7(6-8)11-16-9(20-17-11)4-5-10(18)19/h1-3,6H,4-5H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGPLJPLLMMYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NOC(=N2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.